Welcome to the BenchChem Online Store!
molecular formula C9H10N4 B8382209 4-(4-Ethyl-4H-[1,2,4]triazol-3-yl)-pyridine

4-(4-Ethyl-4H-[1,2,4]triazol-3-yl)-pyridine

Cat. No. B8382209
M. Wt: 174.20 g/mol
InChI Key: NINLEYXRNSCXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691892B2

Procedure details

4-Ethyl-5-pyridin-4-yl-2,4-dihydro-[1,2,4]triazole-3-thione (4.2 g, 20.4 mmol) was slowly added to Raney nickel (˜40 g, washed three times with 25 mL portions of ethanol) in ethanol (50 mL). The resulting mixture was stirred at 65° C. for approximately 28 hours. The solution mixture was carefully filtered and concentrated in vacuo to yield the title compound (2.88 g, 81.3%). 1H NMR (CDCl3) δ (ppm): 8.81 (d, 2H), 8.33 (s, 1H), 7.62 (d, 2H), 8.18 (q, 2H), 1.51 (t, 3H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
81.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[N:6][NH:5][C:4]1=S)[CH3:2]>[Ni].C(O)C>[CH2:1]([N:3]1[CH:4]=[N:5][N:6]=[C:7]1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)N1C(NN=C1C1=CC=NC=C1)=S
Name
Quantity
25 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 65° C. for approximately 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution mixture was carefully filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(C)N1C(=NN=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 81.3%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.